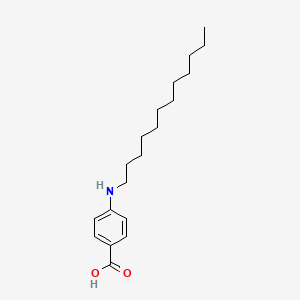![molecular formula C11H24N2O B14628198 2-[(E)-tert-Butyldiazenyl]heptan-2-ol CAS No. 57910-42-6](/img/structure/B14628198.png)
2-[(E)-tert-Butyldiazenyl]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-tert-Butyldiazenyl]heptan-2-ol is an organic compound characterized by the presence of a diazenyl group (N=N) attached to a heptan-2-ol backbone. This compound is notable for its unique structure, which combines the properties of both alcohols and diazenes. The presence of the tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol typically involves the following steps:
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a suitable amine with nitrous acid, forming a diazonium salt. This salt is then coupled with a tert-butyl group to form the diazenyl intermediate.
Attachment to Heptan-2-ol: The diazenyl intermediate is then reacted with heptan-2-ol under controlled conditions to form the final product. This step often requires the use of a catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-[(E)-tert-Butyldiazenyl]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Heptan-2-one or heptanoic acid.
Reduction: 2-tert-Butylaminoheptan-2-ol.
Substitution: Various substituted heptan-2-ol derivatives.
科学的研究の応用
2-[(E)-tert-Butyldiazenyl]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazenyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
2-Heptanol: A simple secondary alcohol with similar backbone structure but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the heptan-2-ol backbone.
Heptan-2-one: An oxidized form of heptan-2-ol, lacking the diazenyl group.
Uniqueness
2-[(E)-tert-Butyldiazenyl]heptan-2-ol is unique due to the presence of both the diazenyl and tert-butyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
特性
CAS番号 |
57910-42-6 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC名 |
2-(tert-butyldiazenyl)heptan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-6-7-8-9-11(5,14)13-12-10(2,3)4/h14H,6-9H2,1-5H3 |
InChIキー |
WNAUSIGFTRRFSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(N=NC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


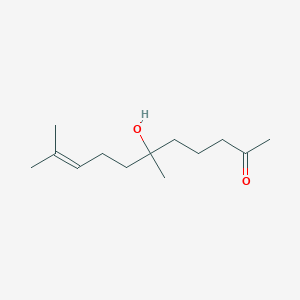
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
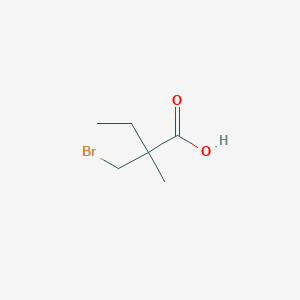

![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
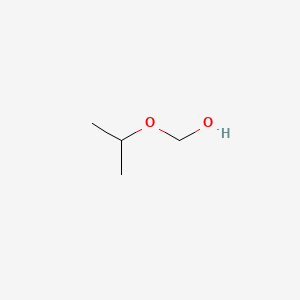
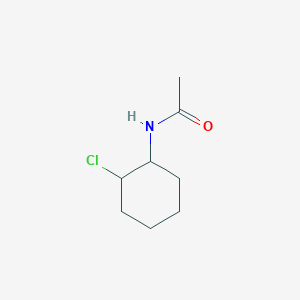
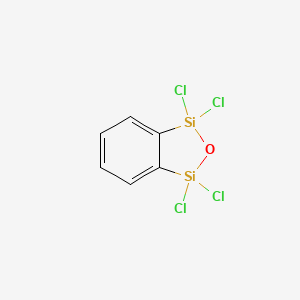
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

